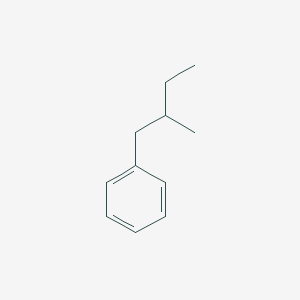

(2-Methylbutyl)benzene

Descripción

Propiedades

IUPAC Name |

2-methylbutylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16/c1-3-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFDLFCDWOFLKEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10871046 | |

| Record name | (2-Methylbutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3968-85-2 | |

| Record name | Benzene, (2-methylbutyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003968852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Methylbutyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10871046 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3968-85-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Catalyst Selection

Zeolites such as beta (BEA), MCM-22, and ZSM-5 are preferred due to their microporous structures, which impose shape selectivity and suppress polyalkylation. The reaction proceeds via a carbocation intermediate formed by protonation of the butene feed (e.g., 1-butene or 2-butene) on Brønsted acid sites. The zeolite’s pore geometry favors the formation of the sec-butyl carbocation, which reacts with benzene to yield this compound.

Key advantages of zeolite catalysts include:

Industrial Process Conditions

The patent WO2008101617A1 details a continuous process using MCM-22-family zeolites at 150–250°C and 10–30 bar pressure. A benzene-to-butene molar ratio of 2:1 minimizes oligomerization, achieving 85–90% conversion of butene with 92–96% selectivity to this compound (Table 1).

Table 1: Performance of Zeolite Catalysts in Benzene Alkylation

| Catalyst | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

|---|---|---|---|---|

| MCM-22 | 180 | 20 | 88 | 95 |

| Zeolite Beta | 200 | 15 | 85 | 93 |

| ZSM-5 | 220 | 25 | 78 | 89 |

Side products include tert-butylbenzene (2–5%) and di-sec-butylbenzene (3–7%), which are separated via distillation.

Friedel-Crafts Alkylation Using Lewis Acid Catalysts

The classical Friedel-Crafts alkylation employs Lewis acids like AlCl₃ or H₃PO₄ to facilitate benzene alkylation with sec-butyl halides (e.g., 2-chlorobutane). While less selective than zeolite-based methods, this route remains useful for laboratory-scale synthesis.

Mechanistic Considerations

AlCl₃ generates a stable carbocation from the alkyl halide, which reacts with benzene via electrophilic aromatic substitution. However, carbocation rearrangements (e.g., hydride shifts) lead to mixed isomers, reducing sec-butylbenzene selectivity to 70–80%. For example, 1-chlorobutane may yield both sec-butylbenzene and tert-butylbenzene due to intermediate carbocation stability.

Limitations and Mitigation Strategies

-

Low selectivity : High catalyst loading (10–20 mol%) and excess benzene (5:1 molar ratio) improve selectivity to ~75%.

-

Corrosivity : AlCl₃ requires specialized reactors and generates hazardous waste.

-

Product separation : Distillation is necessary to isolate sec-butylbenzene from isomers and polyalkylated byproducts.

Hydroalkylation of Benzene with Butenes

Hydroalkylation combines alkylation and hydrogenation steps in a single reactor, using bifunctional catalysts (e.g., Pd/zeolite or Ni-Mo/Al₂O₃). This method is emerging as a sustainable alternative, leveraging hydrogen to suppress coke formation and enhance catalyst longevity.

Reaction Pathway

-

Alkylation : Butene reacts with benzene to form sec-butylbenzene.

-

Hydrogenation : Unreacted butene and intermediate olefins are hydrogenated to prevent polymerization.

A study using Pd/zeolite beta at 100°C and 50 bar H₂ reported 80% conversion of butene with 88% selectivity to sec-butylbenzene.

Comparative Advantages Over Conventional Methods

-

Reduced oligomerization : Hydrogen quenches reactive carbocations.

-

Lower temperature : Operates at 80–120°C, reducing energy costs.

-

Catalyst stability : Pd/zeolite systems show no deactivation over 500 hours.

Process Optimization and Scalability Challenges

Análisis De Reacciones Químicas

Types of Reactions

(2-Methylbutyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

Substitution: Nitration (HNO3 and H2SO4), sulfonation (SO3 and H2SO4), halogenation (Br2 or Cl2 with a Lewis acid catalyst).

Major Products Formed

Oxidation: Benzoic acid derivatives.

Substitution: Nitro, sulfonyl, and halogenated this compound derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Starting Material for Organic Compounds

(2-Methylbutyl)benzene is primarily utilized as a starting material in the synthesis of more complex organic compounds. Its unique structure allows it to participate in various chemical reactions, making it a valuable intermediate in organic chemistry.

Common Reactions Involving this compound

| Reaction Type | Description | Example Products |

|---|---|---|

| Oxidation | The benzylic position can be oxidized to form benzoic acid derivatives. | Benzoic acid and its derivatives |

| Electrophilic Substitution | Undergoes reactions such as nitration and sulfonation. | Nitro- and sulfonyl-substituted derivatives |

| Alkylation | Can react with electrophiles to form more complex alkylated products. | Various alkylated aromatic compounds |

Biological Research

Investigating Biological Interactions

Research has been conducted on this compound to understand its interactions with biological systems, particularly its effects on enzymes and receptors. Studies suggest that it may exhibit potential therapeutic properties, particularly in cancer research.

Case Study: Enzyme Inhibition

In a study examining the inhibition of carbonic anhydrases (CAs), compounds derived from this compound demonstrated significant selectivity for CA IX over CA II, indicating potential applications in targeting tumor cells while sparing healthy tissues . This selectivity was highlighted by IC50 values ranging from 10.93 to 25.06 nM for CA IX .

Industrial Applications

Production of Specialty Chemicals

This compound is used in the production of various specialty chemicals, including fragrances and flavors. Its pleasant aroma makes it suitable for use in the cosmetics industry.

Table: Industrial Uses of this compound

| Application | Description |

|---|---|

| Fragrance Production | Used as a component in perfumes and scented products. |

| Flavoring Agent | Employed in food products to enhance flavor profiles. |

Environmental and Health Implications

Toxicological Studies

Research into the toxicological effects of benzene derivatives, including this compound, has revealed concerns regarding their potential health impacts. Studies indicate that prolonged exposure can lead to hematopoietic toxicity and increased risks of leukemia . Understanding these implications is crucial for occupational health and safety.

Comparison Table: Similar Compounds

| Compound | Structure | Key Applications |

|---|---|---|

| 1-Phenyl-2-methylpropane | C10H14 | Solvent and intermediate in organic synthesis |

| 1-Phenyl-2-methylpentane | C11H16 | Used in polymer production |

| 1-Phenyl-2-methylhexane | C12H18 | Specialty chemicals and fragrances |

Mecanismo De Acción

The mechanism of action of (2-Methylbutyl)benzene involves its interaction with various molecular targets. In oxidation reactions, the benzylic hydrogen is abstracted, leading to the formation of a benzylic radical, which is then further oxidized to form benzoic acid derivatives. In substitution reactions, the electron-rich benzene ring undergoes electrophilic attack, leading to the formation of substituted products .

Comparación Con Compuestos Similares

Structural and Solvation Parameter Comparisons

Key solvation parameters from the Abraham model—E (excess molar refraction), S (dipolarity/polarizability), A (hydrogen-bond acidity), B (hydrogen-bond basicity), L (log hexadecane/air partition coefficient), and V (McGowan volume)—highlight differences in solubility and partitioning behavior between (2-Methylbutyl)benzene and related alkylbenzenes (Table 1) .

Table 1: Abraham Solvation Parameters for Selected Alkylbenzenes

| Compound | E | S | A | B | L | V |

|---|---|---|---|---|---|---|

| This compound | 0.630 | 0.480 | 0.0 | 0.170 | 1.4209 | 3.959 |

| 1,2,4-Trimethylbenzene | 0.677 | 0.560 | 0.0 | 0.190 | 1.1391 | 2.940 |

| 1-tert-Butyl-2-methylbenzene | 0.670 | 0.570 | 0.0 | 0.220 | 1.4209 | 3.670 |

| 1,3,5-Trimethylbenzene | 0.649 | 0.520 | 0.0 | 0.190 | 1.1391 | 3.250 |

Key Observations:

- Lipophilicity (L): this compound exhibits higher lipophilicity (L = 1.4209) compared to trimethylbenzenes (L = 1.1391), indicating stronger affinity for nonpolar environments. This property makes it suitable for applications requiring hydrophobic solvents .

- Steric Effects: The tert-butyl group in 1-tert-Butyl-2-methylbenzene increases steric hindrance, slightly reducing polarizability (S = 0.570 vs. 0.480 in this compound) .

- Hydrogen-Bonding (B): Lower hydrogen-bond basicity (B = 0.170) in this compound compared to 1-tert-Butyl-2-methylbenzene (B = 0.220) suggests reduced interactions with polar solvents .

Unsaturated vs. Saturated Alkyl Chains

Compounds like (2-Methyl-3-butenyl)benzene (C₁₁H₁₄, MW 146.23 g/mol) feature unsaturated substituents, altering reactivity and physical properties:

- Reactivity: The double bond in the butenyl group enables addition reactions (e.g., hydrogenation), whereas this compound’s saturated chain is more chemically inert .

- Boiling Points: Unsaturated analogs generally have lower boiling points due to reduced van der Waals interactions compared to saturated chains.

Halogenated and Functionalized Derivatives

- (2-Bromoethyl)benzene (C₈H₉Br, MW 185.06 g/mol): The bromine substituent introduces significant polarity and reactivity, making it useful in cross-coupling reactions. In contrast, this compound’s nonpolar nature favors solvent applications .

- (S)-(+)-2-Methylbutyl methanesulfonate : This sulfonate ester (MW 178.24 g/mol) serves as a chiral auxiliary in asymmetric synthesis, a role distinct from this compound due to its polar sulfonate group .

Actividad Biológica

(2-Methylbutyl)benzene, also known by its CAS number 3968-85-2, is an aromatic hydrocarbon that has garnered interest due to its potential biological activities. This compound is characterized by a benzene ring substituted with a 2-methylbutyl group. Understanding its biological effects is crucial for various applications in pharmaceuticals, environmental science, and toxicology.

- Molecular Formula : CH

- Molecular Weight : 148.245 g/mol

- Density : 0.9 ± 0.1 g/cm³

- Boiling Point : 197.3 ± 7.0 °C at 760 mmHg

- Flash Point : 64.0 ± 8.5 °C

These properties suggest that this compound is a relatively stable compound under standard conditions, which is essential for its biological evaluation.

Biological Activity Overview

The biological activities of this compound are primarily linked to its interactions with various biological systems, including potential antimicrobial, anti-inflammatory, and cytotoxic effects. Here are some notable findings:

Antimicrobial Activity

Research has indicated that certain alkylbenzenes exhibit antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Cytotoxic Effects

Studies have demonstrated that aromatic hydrocarbons can induce cytotoxicity in certain cell lines. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cells. Specific studies on this compound have yet to be extensively documented; however, the structural similarity to other cytotoxic compounds suggests a potential for similar effects.

Case Studies

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally related compounds:

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Masoprocol | Dihydroxyphenolic | Lipoxygenase inhibitor |

| Nordihydroguaiaretic Acid | Dihydroxyphenolic | Strong antioxidant properties |

| Resveratrol | Stilbene derivative | Anti-aging effects; cardiovascular benefits |

| Quercetin | Flavonoid | Anti-inflammatory and antioxidant |

This comparison illustrates the diverse biological activities associated with structurally similar compounds, suggesting avenues for further research into this compound's potential applications.

The mechanisms through which this compound exerts its biological effects may include:

- Binding Affinity : Interaction studies indicate potential binding to various biological targets, which could elucidate its therapeutic uses.

- Oxidative Stress Induction : Similar compounds are known to induce oxidative stress through ROS generation, leading to cellular damage and apoptosis.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (2-Methylbutyl)benzene derivatives, and how do reaction conditions influence yield?

- Methodology :

- Esterification : Reacting 2-methylbutanol with carboxylic acids (e.g., hexanoic acid) under acid catalysis (H₂SO₄ or p-toluenesulfonic acid) at 80–120°C for 6–12 hours. Yields depend on stoichiometry and catalyst purity .

- Transesterification : Using methyl esters (e.g., methyl hexanoate) with 2-methylbutanol in the presence of lipases or metal catalysts (e.g., titanium isopropoxide) for greener synthesis .

- Key Parameters :

| Reagent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Hexanoic acid | H₂SO₄ | 110 | 75–85 |

| Methyl hexanoate | Lipase B | 70 | 60–70 |

Q. How can researchers characterize this compound derivatives using spectroscopic and chromatographic techniques?

- Analytical Workflow :

GC-MS : Identify molecular ions (e.g., m/z 186.29 for 2-Methylbutyl hexanoate) and fragmentation patterns to confirm ester structure .

NMR : Use ¹H NMR to resolve peaks for the methyl branch (δ 0.8–1.2 ppm) and ester carbonyl (δ 170–175 ppm in ¹³C NMR) .

HPLC : Quantify purity using C18 columns with UV detection at 210–240 nm, optimizing mobile phases (e.g., acetonitrile/water) .

Q. What solvents are optimal for dissolving this compound derivatives in biological or environmental studies?

- Solubility Guidelines :

- Polar solvents (e.g., acetone, DMSO) for short-chain esters (e.g., propionate).

- Non-polar solvents (e.g., hexane, toluene) for long-chain esters (e.g., tetradecanoate) .

Advanced Research Questions

Q. How can physiologically-based pharmacokinetic (PBPK) modeling predict the metabolic fate of this compound derivatives?

- Methodology :

- Use structural analogs (e.g., ethylbenzene) to infer metabolic pathways (e.g., cytochrome P450 oxidation) and partition coefficients .

- Validate models with in vitro hepatocyte assays and adjust parameters (e.g., tissue-blood ratios) using software like GastroPlus® .

Q. How can researchers resolve contradictions in spectral data for structurally similar this compound derivatives?

- Strategies :

Comparative Analysis : Overlay ¹H NMR spectra of isomers (e.g., 2-Methylbutyl vs. 3-Methylbutyl esters) to distinguish branching patterns .

2D NMR : Use COSY and HSQC to assign overlapping peaks in complex mixtures .

Computational Validation : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., B3LYP/6-31G*) .

Q. What methodologies assess the ecological impact of this compound derivatives in aquatic systems?

- Approaches :

- Biodegradation Assays : Use OECD 301F tests with activated sludge to measure half-life (e.g., 2-Methylbutyl hexanoate: t₁/₂ = 15–30 days) .

- Toxicity Profiling : Conduct Daphnia magna LC₅₀ tests (e.g., EC₅₀ = 5–10 mg/L for 2-Methylbutyl propionate) .

- Data Interpretation : Apply quantitative structure-activity relationship (QSAR) models to predict bioaccumulation potential .

Comparative and Interdisciplinary Questions

Q. How do this compound derivatives compare to (2-Methoxyethyl)benzene analogs in reaction kinetics?

- Experimental Design :

- Perform competitive nucleophilic substitution reactions with NaI/acetone, monitoring rate constants via GC .

- Results : (2-Methoxyethyl)benzene shows 2x faster substitution due to electron-donating methoxy groups .

Q. What strategies optimize literature searches for this compound derivatives in organic chemistry databases?

- Workflow :

SciFinder : Use substructure searches with "benzene + branched ester" filters .

Reaxys : Cross-reference CAS numbers (e.g., 2601-13-0 for 2-Methylbutyl hexanoate) to retrieve synthetic protocols .

PubChem : Access toxicity data via DSSTox links (e.g., DTXSID30862996) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.